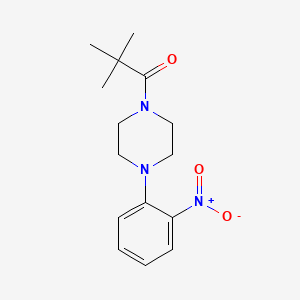
4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Vue d'ensemble
Description
4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as EMD-386088, is a chemical compound that has shown promise in scientific research. This compound belongs to the class of quinolinone derivatives and has been studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone involves the inhibition of the alpha-7 nicotinic acetylcholine receptor. This receptor is involved in the regulation of neurotransmitter release and is implicated in several neurological disorders. By inhibiting the activity of this receptor, 4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone can reduce the symptoms of neuropathic pain and other neurological disorders.
Biochemical and Physiological Effects:
4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have several biochemical and physiological effects. In addition to its inhibitory effect on the alpha-7 nicotinic acetylcholine receptor, 4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to modulate the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in the regulation of mood, cognition, and behavior, and their modulation by 4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone for lab experiments is its specificity for the alpha-7 nicotinic acetylcholine receptor. This specificity allows for the selective inhibition of this receptor without affecting other receptors in the nervous system. However, one limitation of 4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is its relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several future directions for the study of 4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One potential direction is the development of more potent and selective compounds that target the alpha-7 nicotinic acetylcholine receptor. Another direction is the investigation of the long-term effects of 4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone on the nervous system, including its potential for neuroprotection and neuroregeneration. Additionally, the use of 4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in combination with other drugs may enhance its therapeutic effects and reduce its side effects. Finally, the investigation of the molecular mechanisms underlying the therapeutic effects of 4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone may provide insights into the development of new treatments for neurological disorders.
Applications De Recherche Scientifique
4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied for its potential therapeutic applications in several scientific research studies. One of the main applications of 4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is in the treatment of neuropathic pain. Neuropathic pain is a chronic pain condition that is caused by damage to the nervous system. 4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the activity of the alpha-7 nicotinic acetylcholine receptor, which is involved in the development of neuropathic pain. In addition, 4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and depression.
Propriétés
IUPAC Name |
4-(4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-24-13-7-5-12(6-8-13)14-10-19(21)20-16-11-18(23-3)17(22-2)9-15(14)16/h5-9,11,14H,4,10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTNENMTAHUBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)NC3=CC(=C(C=C23)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204123 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Ethoxy-phenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,4-dichlorophenyl)-3-[(5-methoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4070101.png)
![N-[1-(1'-acetyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B4070105.png)
![1-(4-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4070108.png)
![[4-(4-methoxybenzyl)-1-(2,4,5-trimethylbenzyl)-4-piperidinyl]methanol](/img/structure/B4070122.png)
![(8R*,9aS*)-8-hydroxy-2-[(1-hydroxycyclohexyl)methyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4070123.png)
![N-{3-[(2-benzyl-3-oxopiperazin-1-yl)carbonyl]phenyl}propanamide](/img/structure/B4070132.png)
![8-(1-benzofuran-2-ylsulfonyl)-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4070150.png)

![N,N'-bis{4-[(cyclohexylamino)sulfonyl]phenyl}succinamide](/img/structure/B4070165.png)
![1-(2-chloro-4-nitrophenyl)-4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazine hydrochloride](/img/structure/B4070175.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4070183.png)
![2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4070193.png)
![4-methyl-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B4070199.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-phenylpropanoyl)-4-piperidinyl]propanamide](/img/structure/B4070200.png)